molecular formula C13H19ClN2O3S B7697090 N-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide

N-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No.: B7697090
M. Wt: 318.82 g/mol
InChI Key: UKCSOLHQUDMBAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide is a synthetic organic compound that belongs to the class of sulfonylurea derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the sulfonyl group and the chlorophenyl moiety in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide typically involves the nucleophilic addition of aryl-sulfonyl hydrazine derivatives to alkyl or aryl isocyanates. This reaction proceeds under mild conditions and yields the desired sulfonylurea derivatives in excellent yields . The reaction can be carried out in various solvents, including methanol and ethanol, and often requires the presence of a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and high yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonylurea derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. In the case of its anti-diabetic activity, the compound binds to the sulfonylurea receptor on pancreatic beta cells, leading to the closure of ATP-sensitive potassium channels. This results in the depolarization of the cell membrane and the subsequent release of insulin .

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide
  • N-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-propylglycinamide

Uniqueness

N-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide is unique due to its specific structural features, such as the presence of the methyl group on the glycinamide moiety. This structural variation can influence its biological activity and pharmacokinetic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N-butyl-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O3S/c1-3-4-9-15-13(17)10-16(2)20(18,19)12-7-5-11(14)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCSOLHQUDMBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CN(C)S(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.